molecular formula C17H16N2OS B2804669 1-(4-ethoxyphenyl)-5-phenyl-1H-imidazole-2-thiol CAS No. 793678-92-9

1-(4-ethoxyphenyl)-5-phenyl-1H-imidazole-2-thiol

Cat. No. B2804669
CAS RN: 793678-92-9
M. Wt: 296.39
InChI Key: DZEXPJCQBLAYOC-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-5-phenyl-1H-imidazole-2-thiol (EPPIT) is a thiol-containing heterocyclic compound with numerous applications in medicinal chemistry, materials science, and biochemistry. It is a compound that has been studied extensively for its potential to affect biological processes and has been used as a platform for the development of novel drugs.

Scientific Research Applications

Anticancer Applications

1-(4-ethoxyphenyl)-5-phenyl-1H-imidazole-2-thiol has been utilized as a scaffold in the design of tubulin polymerization inhibitors, serving as cis-restricted combretastatin A-4 analogues. One compound in particular demonstrated remarkable activity against various cancer cell lines and significantly reduced tumor mass in a mouse model, indicating its potential as a potent anticancer agent (Romagnoli et al., 2016).

Enzyme Inhibition

The chemical structure has been incorporated into compounds acting as competitive inhibitors of dopamine beta-hydroxylase (DBH). Notably, these compounds have demonstrated their utility in modulating blood pressure, highlighting their potential in medical applications (McCarthy et al., 1990).

Antimicrobial and Hemolytic Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and hemolytic activities. Certain derivatives displayed notable activity against various microbial species, suggesting their potential in developing new antimicrobial agents (Gul et al., 2017).

Corrosion Inhibition

Imidazole-2-thiol derivatives have been investigated for their corrosion inhibition properties, particularly for mild steel in acidic environments. These studies, involving a range of analytical techniques, have revealed insights into the adsorption characteristics and efficacy of these compounds as corrosion inhibitors (Ammal et al., 2018).

properties

IUPAC Name

3-(4-ethoxyphenyl)-4-phenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-2-20-15-10-8-14(9-11-15)19-16(12-18-17(19)21)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEXPJCQBLAYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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